(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester
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Overview
Description
(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester is an organic compound with the molecular formula C20H22O8S. It is known for its complex structure, which includes an ethoxycarbonylmethoxybenzenesulfonyl group attached to a phenoxyacetic acid ethyl ester moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester typically involves multiple steps. One common method starts with the reaction of 4,4’-sulfonyldiphenol with ethyl chloroacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl bromoacetate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol and other reduced derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including:
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic processes.
Signal Transduction: It can interfere with signaling pathways, leading to changes in cellular functions
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Methoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester
- (4-(4-Ethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester
Uniqueness
(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
38775-52-9 |
---|---|
Molecular Formula |
C20H22O8S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 2-[4-[4-(2-ethoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate |
InChI |
InChI=1S/C20H22O8S/c1-3-25-19(21)13-27-15-5-9-17(10-6-15)29(23,24)18-11-7-16(8-12-18)28-14-20(22)26-4-2/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
SFQDUATXFZWGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)OCC |
Origin of Product |
United States |
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